molecular formula C18H24N2O3S B11475044 N-cycloheptyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

N-cycloheptyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B11475044
M. Wt: 348.5 g/mol
InChI Key: LEIFFEWKKTXUOI-UHFFFAOYSA-N
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Description

N-cycloheptyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cycloheptyl group, two methyl groups, an oxo group, and a sulfonamide group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through a Friedel-Crafts alkylation reaction, where cycloheptanone is reacted with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Methylation: The final step involves the methylation of the quinoline core at the 4 and 8 positions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-cycloheptyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinoline core can intercalate into DNA, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-sulfonamide
  • N-cycloheptyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-5-sulfonamide
  • N-cycloheptyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide

Uniqueness

N-cycloheptyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to the specific positioning of the sulfonamide group at the 6-position of the quinoline core. This positioning influences its electronic properties and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

N-cycloheptyl-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C18H24N2O3S/c1-12-10-17(21)19-18-13(2)9-15(11-16(12)18)24(22,23)20-14-7-5-3-4-6-8-14/h9-11,14,20H,3-8H2,1-2H3,(H,19,21)

InChI Key

LEIFFEWKKTXUOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3CCCCCC3

Origin of Product

United States

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